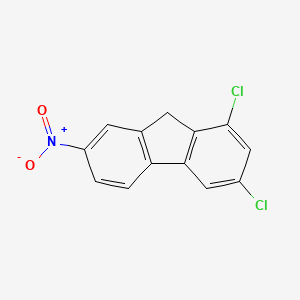![molecular formula C24H22O4 B14359840 Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate CAS No. 91043-95-7](/img/structure/B14359840.png)
Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate typically involves multiple steps. The starting material is often 1-indanone, which undergoes bromination using N-bromosuccinimide to form 3-bromoindanone. This intermediate is then dehydrobrominated using triethylamine to yield 2H-inden-1-one. The self-condensation of 2H-inden-1-one, when heated, produces benzo[c]fluorenone-9. Finally, the reduction of benzo[c]fluorenone-9 with hydrazine hydrate generates benzo[c]fluorene, which can be further reacted to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s mutagenic properties make it a subject of study in genetic research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenic effects. The biotransformation of this compound is mediated by cytochrome P450 enzymes, particularly CYP1A1, which convert it into reactive metabolites capable of forming DNA adducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c]fluorene: A polycyclic aromatic hydrocarbon with similar mutagenic properties.
Ethyl 5-[(7-oxo-7H-benzo[a]fluoren-5-yl)oxy]pentanoate: A structurally related compound with comparable chemical properties.
Uniqueness
Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate is unique due to its specific ester functional group and the presence of the benzo[c]fluorene moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
91043-95-7 |
|---|---|
Molekularformel |
C24H22O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
ethyl 5-(7-oxobenzo[c]fluoren-5-yl)oxypentanoate |
InChI |
InChI=1S/C24H22O4/c1-2-27-22(25)13-7-8-14-28-21-15-20-23(17-10-4-3-9-16(17)21)18-11-5-6-12-19(18)24(20)26/h3-6,9-12,15H,2,7-8,13-14H2,1H3 |
InChI-Schlüssel |
IKNOEILRZYORAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)

![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)


![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)


![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
![1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14359826.png)

